molecular formula C10H17NOS B15327982 3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol

3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol

Cat. No.: B15327982
M. Wt: 199.32 g/mol
InChI Key: WPEBMTGAGISSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol is a synthetic organic compound featuring a pentanol backbone substituted with an aminomethyl group and a thiophen-2-yl ring. This compound is categorized under 5-membered heterocycles and is primarily used in research settings, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-(aminomethyl)-2-thiophen-2-ylpentan-2-ol

InChI

InChI=1S/C10H17NOS/c1-3-8(7-11)10(2,12)9-5-4-6-13-9/h4-6,8,12H,3,7,11H2,1-2H3

InChI Key

WPEBMTGAGISSQN-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)(C1=CC=CS1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structure can be compared to alcohols, amines, and heterocyclic analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(Aminomethyl)-2-(thiophen-2-yl)pentan-2-ol C₁₀H₁₇NOS 215.31 Thiophen-2-yl, aminomethyl, hydroxyl
3-Methyl-2-pentanol C₆H₁₄O 102.17 Hydroxyl, methyl branch
5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₆O 210.36 Cyclopentenyl, hydroxyl
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide C₁₂H₁₆N₂OS 236.33 Thiophen-2-yl, amide, methylamino

Key Observations :

  • The aminomethyl group increases polarity compared to simpler alcohols (e.g., 3-methyl-2-pentanol), likely improving solubility in polar solvents .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility Boiling Point (°C) logP (Predicted)
This compound Not reported Not available ~1.5 (estimated)
3-Methyl-2-pentanol Water-soluble 132–134 1.44
5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol Low (hydrophobic) ~250 3.8
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Moderate in DMSO Not available 1.2

Key Findings :

  • The target compound’s aminomethyl group may enhance aqueous solubility relative to cyclopentenyl-substituted analogs (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol), which are more hydrophobic .
  • Thiophene-containing compounds generally exhibit lower logP values than purely aliphatic alcohols due to heterocyclic polarity .

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